2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a chlorophenyl group and a dichlorobenzyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the imidazo[4,5-b]pyridine core.
Attachment of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 3,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl and dichlorobenzyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the imidazo[4,5-b]pyridine core or the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- 2-(2-chlorophenyl)-1-[(3,4-dichlorophenyl)oxy]-1H-imidazo[4,5-b]pyridine
Uniqueness
Compared to these similar compounds, 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is unique due to the specific positioning of the chlorophenyl and dichlorobenzyl groups
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-14-5-2-1-4-13(14)19-24-18-17(6-3-9-23-18)25(19)26-11-12-7-8-15(21)16(22)10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDNTNLJZORLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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